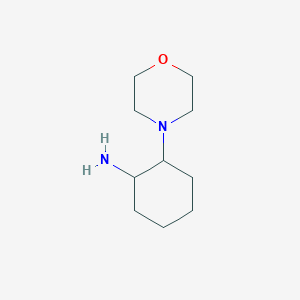

2-(Morpholin-4-yl)cyclohexan-1-amine

Description

Contextualization within Cyclohexylamine (B46788) and Morpholine (B109124) Chemistry

The structure of 2-(Morpholin-4-yl)cyclohexan-1-amine is a composite of a cyclohexylamine ring substituted with a morpholine moiety at the 2-position. Morpholine, or O(CH2CH2)2NH, is a saturated heterocycle containing both an amine and an ether functional group. wikipedia.org This unique combination imparts advantageous physicochemical properties, such as polarity and water solubility, making it a common building block in organic synthesis. wikipedia.orgatamankimya.com It is frequently used to prepare enamines and serves as a solvent in various chemical reactions. wikipedia.orgatamankimya.com Industrially, morpholine is produced by dehydrating diethanolamine (B148213) with sulfuric acid or from diethylene glycol and ammonia (B1221849). wikipedia.org

Cyclohexylamine, on the other hand, is a primary alicyclic amine that provides a flexible, three-dimensional (sp3-rich) carbon framework. Derivatives of cyclohexylamine are explored for a range of biological activities, including analgesic and antidepressant properties. researchgate.net

The synthesis of structures related to this compound often involves the reaction of cyclohexanone (B45756) with morpholine to form an enamine, specifically 1-morpholino-1-cyclohexene. orgsyn.orgstackexchange.com This reaction is a classic example of enamine synthesis and can be catalyzed by various acids. orgsyn.orgresearchgate.net Such enamines are versatile intermediates for the synthesis of α-substituted cyclohexanones. orgsyn.org The reduction of the enamine or a related precursor would yield the saturated this compound structure.

Table 1: Physicochemical Properties of Core Structures

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C10H20N2O | 184.28 | Combines morpholine and cyclohexylamine scaffolds. chemicalbook.comsynquestlabs.com |

| Morpholine | C4H9NO | 87.12 | Secondary amine and ether heterocycle; polar. wikipedia.org |

| Cyclohexylamine | C6H13N | 99.17 | Primary alicyclic amine; provides sp3-rich core. atamankimya.com |

Significance of the Compound as a Research Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, serving as a foundation for the development of novel therapeutic agents. The morpholine ring is widely regarded as a privileged structure. researchgate.netresearchgate.net Its inclusion in a molecule can enhance pharmacokinetic properties and provide specific interactions with target proteins. ijprems.com Numerous approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, contain the morpholine moiety. wikipedia.org

The compound this compound integrates this privileged morpholine scaffold with a sp3-rich cyclohexylamine core. Three-dimensional, sp3-rich scaffolds are increasingly sought after in drug discovery as they can provide access to novel chemical space and potentially lead to compounds with higher selectivity and better physicochemical properties compared to flatter, aromatic structures. chemrxiv.org The combination of the conformationally defined morpholine ring and the flexible cyclohexyl group, along with two nitrogen atoms for further functionalization, makes this compound an attractive and versatile scaffold for constructing diverse compound libraries aimed at biological screening. chemrxiv.org

Overview of Prior Research Trends and Gaps

Research trends involving the constituent parts of this compound are well-established. The morpholine nucleus is a focal point of extensive research, with its derivatives being investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties. ijprems.comresearchgate.nete3s-conferences.org Furthermore, morpholine derivatives have been explored as organocatalysts, although they are often found to be less reactive than their pyrrolidine-based counterparts. frontiersin.org

Despite the vast body of research on morpholine and its derivatives, a significant gap exists in the scientific literature concerning this compound specifically. While its synthesis is chemically feasible through established routes, such as the chemistry of enamines, detailed studies on its properties, reactivity, and potential applications are sparse. The compound is commercially available from some suppliers, indicating its accessibility for research purposes. chemicalbook.comsynquestlabs.com However, dedicated academic studies exploring its utility as a scaffold in medicinal chemistry or as a ligand in catalysis are not prominent. This lack of focused investigation presents an opportunity for future research to explore the potential of this unique bifunctional molecule.

Table 2: Catalytic Synthesis of 1-morpholinocyclohexene This table shows a comparison of different catalysts used in the synthesis of 1-morpholinocyclohexene, an enamine precursor related to the title compound. researchgate.net

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| None | 8 hours | 70 |

| PTSA (p-Toluenesulfonic acid) | 5 hours | 80 |

| Montmorillonite K-10 | 3 hours | 85 |

| Zeolite H-Y | 1 hour | 98 |

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h9-10H,1-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAFIVNWDABKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65430-31-1 | |

| Record name | 2-(morpholin-4-yl)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 Morpholin 4 Yl Cyclohexan 1 Amine

Retrosynthetic Analysis of the 2-(Morpholin-4-yl)cyclohexan-1-amine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnections involve the C-N bonds of the amine and morpholine (B109124) substituents.

A logical retrosynthetic strategy would involve the disconnection of the morpholine unit first, as it represents a more complex substituent. This leads to a key intermediate, 2-aminocyclohexanol (B3021766) or a derivative thereof. The morpholine ring itself can be retrosynthetically disconnected to reveal a diethanolamine (B148213) precursor.

Key Disconnections:

C-N Bond (Morpholine): Disconnecting the morpholine from the cyclohexane (B81311) ring suggests a nucleophilic substitution or reductive amination reaction. This reveals a 1,2-diaminocyclohexane or a related precursor and morpholine.

C-N Bond (Primary Amine): Alternatively, disconnecting the primary amine could lead to a 2-(morpholin-4-yl)cyclohexanone intermediate, which could be converted to the amine via reductive amination.

Cyclohexane Ring Formation: For more complex syntheses, a [4+2] cycloaddition reaction could be envisioned to construct the substituted cyclohexane ring system. nih.gov

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |

| This compound | 2-Aminocyclohexanone (B1594113) | Morpholine | Cyclohexene (B86901) oxide, Ammonia (B1221849), Diethanolamine |

| 1,2-Diaminocyclohexane | Bis(2-chloroethyl) ether |

This analysis suggests that readily available starting materials like cyclohexene oxide, ammonia, and morpholine or its precursors can be utilized to construct the target molecule.

Direct Synthesis Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be proposed. These routes can be designed to control stereochemistry and incorporate principles of green chemistry for a more sustainable process.

The stereochemical relationship between the amine and morpholine groups on the cyclohexane ring (cis or trans) is a critical aspect of the synthesis.

From Cyclohexene Oxide: A common strategy to introduce 1,2-disubstituted functionality with defined stereochemistry is through the ring-opening of an epoxide. The reaction of cyclohexene oxide with ammonia would yield trans-2-aminocyclohexanol. Subsequent activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with morpholine would proceed with an inversion of configuration, leading to the cis-product. Conversely, a direct reaction with morpholine first, followed by introduction of the amine, could also be employed.

Catalytic Asymmetric Synthesis: For enantiomerically pure products, asymmetric synthesis methodologies can be employed. This could involve the use of chiral catalysts or auxiliaries during the introduction of one of the nitrogen-containing groups. For instance, a stereoselective reduction of a 2-(morpholin-4-yl)cyclohexanone in the presence of a chiral catalyst could yield an enantiomerically enriched amine. Recent advances have demonstrated the use of photoredox catalysis for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives via [4+2] cycloadditions, which could be adapted for this target. nih.gov

Incorporating green chemistry principles into the synthesis of this compound can lead to more environmentally benign and efficient processes. ajgreenchem.com

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product is a key principle. Reductive amination, for example, is an atom-economical method for forming C-N bonds.

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions can significantly reduce the environmental impact of a synthesis. ajgreenchem.com The synthesis of N-formylmorpholine, a green solvent, highlights the potential for morpholine derivatives in sustainable chemistry. ajgreenchem.com

Catalysis: The use of catalytic reagents over stoichiometric ones minimizes waste. For example, catalytic hydrogenation for reductive amination is preferable to using metal hydride reagents.

Renewable Feedstocks: While not always feasible, exploring starting materials derived from renewable resources can contribute to a greener synthesis.

A recent development in green morpholine synthesis involves the selective monoalkylation of primary amines using ethylene (B1197577) sulfate, which is a simple, high-yielding, and redox-neutral protocol using inexpensive reagents. chemrxiv.orgnih.govchemrxiv.org This method could potentially be adapted for the synthesis of the target molecule.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Utilize addition reactions and catalytic cycles to minimize byproducts. |

| Safer Solvents and Auxiliaries | Employ water, ethanol, or ionic liquids as reaction media. mdpi.com |

| Design for Energy Efficiency | Utilize microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |

| Use of Catalysis | Employ catalytic hydrogenation for reductions and other catalytic transformations. chemicalbook.com |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. mdpi.comnih.gov

The synthesis of various morpholine-containing compounds has been successfully achieved using microwave irradiation. nih.govresearchgate.net For the synthesis of this compound, microwave heating could be applied to several key steps:

Nucleophilic Substitution: The reaction of a 2-halocyclohexylamine or a derivative with morpholine could be significantly accelerated.

Reductive Amination: The condensation of 2-(morpholin-4-yl)cyclohexanone with an ammonia source and subsequent reduction can be efficiently carried out under microwave conditions.

Cyclization Reactions: If constructing the morpholine ring as part of the synthesis, microwave irradiation can facilitate the cyclization step.

The benefits of using microwave assistance include rapid optimization of reaction conditions and the potential for solvent-free reactions, further aligning the synthesis with green chemistry principles. nih.gov

| Reaction Step | Conventional Method | Microwave-Assisted Method |

| Nucleophilic Substitution | Several hours to days at elevated temperatures. | Minutes to a few hours at controlled temperatures. |

| Reductive Amination | Typically requires long reaction times and often harsh reducing agents. | Faster reaction times and potentially milder conditions. |

Synthesis of Key Intermediates for Derivatization

The ability to synthesize key intermediates allows for the creation of a library of derivatives for further research. The functionalization of the cyclohexane ring is central to accessing these intermediates.

The strategic functionalization of the cyclohexane ring is crucial for introducing the necessary amine and morpholine groups in the correct positions and with the desired stereochemistry.

From Cyclohexene: Cyclohexene is an inexpensive and readily available starting material. Electrophilic addition reactions can be used to introduce functionality. For example, the addition of a halogen and a nitrogen-containing nucleophile can install two functional groups in one step.

From Cyclohexanone (B45756): Cyclohexanone offers a different set of opportunities for functionalization. Alpha-halogenation followed by substitution can introduce a substituent adjacent to the carbonyl group. The ketone can then be converted to the amine.

From Phenol (B47542): The reduction of phenol to cyclohexanol (B46403) or cyclohexanone provides another entry point to the cyclohexane scaffold. The aromatic ring of phenol can be functionalized prior to reduction, allowing for the introduction of various substituents that can be later transformed into the desired amine or morpholine groups.

The synthesis of substituted morpholines often starts from 1,2-amino alcohols, which can be prepared from the corresponding epoxides or through asymmetric dihydroxylation and subsequent amination of alkenes. researchgate.net

Morpholine Ring Introduction and Modification

The incorporation of the morpholine ring is a critical transformation in the synthesis of the title compound. This can be achieved through several established chemical reactions. The morpholine ring is a versatile and readily accessible synthetic building block that can be introduced as an amine reagent or constructed through various synthetic methodologies. nih.govresearchgate.net Its presence can confer advantageous physicochemical, biological, and metabolic properties to a molecule. nih.govresearchgate.net

One common strategy involves the nucleophilic substitution reaction of a suitable cyclohexyl precursor with morpholine. For instance, a cyclohexyl ring bearing a leaving group, such as a halide or a sulfonate ester, at the 2-position relative to a protected amine can react with morpholine to form the C-N bond. The choice of solvent, temperature, and base is crucial for optimizing the reaction yield and minimizing side reactions.

Another powerful method for forming the morpholine ring is through reductive amination. This approach would typically involve the reaction of a 2-aminocyclohexanone precursor with a suitable C2-building block that can cyclize with the amine and an oxygen-containing functional group on the cyclohexyl ring to form the morpholine heterocycle.

Furthermore, intramolecular cyclization reactions can be employed to form the morpholine ring. researchgate.net For example, a precursor containing both an amino alcohol and a suitably positioned leaving group can undergo cyclization to form the desired heterocyclic system. organic-chemistry.org Palladium-catalyzed carboamination reactions have also been developed for the synthesis of substituted morpholines from amino alcohol precursors. nih.gov These modern methods offer a modular approach to constructing a variety of morpholine derivatives. nih.gov

Modification of the morpholine ring itself after its incorporation onto the cyclohexylamine scaffold is also a possibility for creating analogues. For instance, substituents can be introduced on the morpholine ring to modulate the pharmacokinetic properties of the molecule. nih.gov The introduction of a methyl group at the 3-position or an ethylene bridge between positions 3 and 5 of the morpholine ring has been explored in other contexts to enhance brain penetrance of drug candidates. nih.gov

Purification and Isolation Methodologies for Research Purity

Achieving high purity of this compound is paramount for its use in research to ensure the validity and reproducibility of experimental data. A multi-step purification strategy is typically required to remove unreacted starting materials, reagents, byproducts, and potential isomers.

Initial workup of the reaction mixture often involves liquid-liquid extraction to separate the crude product from the reaction medium. This can be followed by washing with acidic and basic aqueous solutions to remove ionizable impurities. The use of buffer solutions with varying pH can be an effective method for the selective separation of primary, secondary, and tertiary amines. researchgate.net Another technique, known as selective ammonium (B1175870) carbamate (B1207046) crystallization (SACC), utilizes the reversible reaction of primary amines with carbon dioxide to form carbamates with distinct solubility profiles, allowing for efficient separation from secondary and tertiary amines. researchgate.net

Chromatography is a cornerstone of purification for achieving research-grade purity. Flash column chromatography is a widely used technique. rsc.org Given that the target compound is an organic amine, which can interact strongly with acidic silica (B1680970) gel, specialized stationary phases or mobile phase additives are often employed. biotage.com Amine-functionalized silica can be used to minimize strong interactions and improve separation. biotage.com Alternatively, adding a small amount of a competing amine, like triethylamine, or ammonia in the eluent can effectively purify amines on standard silica gel. biotage.com The choice of eluent system, typically a gradient of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve separation. rsc.orgbiotage.com

For crystalline solids, recrystallization is a powerful technique for achieving high purity. This method relies on the differential solubility of the desired compound and impurities in a given solvent at varying temperatures.

In some cases, distillation, particularly fractional distillation under reduced pressure, can be used to purify liquid amines or their derivatives. google.com The choice between these methods depends on the physical properties of the compound, such as its boiling point and thermal stability.

The final purity of this compound is typically assessed by a combination of analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to determine the percentage purity. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for confirming the chemical structure and identifying any residual impurities.

Advanced Structural Characterization and Conformational Analysis of 2 Morpholin 4 Yl Cyclohexan 1 Amine

Spectroscopic Methodologies for Elucidation of Molecular Architecture

Spectroscopic techniques provide a powerful, non-destructive means to probe the structural details of 2-(morpholin-4-yl)cyclohexan-1-amine. By analyzing the interaction of the molecule with electromagnetic radiation, a wealth of information regarding its connectivity, functional groups, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, including the stereochemical assignment of this compound. While specific NMR data for this exact compound is not extensively published, the principles of NMR analysis of analogous 1,2-disubstituted cyclohexanes provide a robust framework for its characterization. westmont.edunih.gov

One-dimensional NMR techniques such as ¹H and ¹³C NMR provide initial, crucial information. The ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons, with the protons on the cyclohexane (B81311) ring and the morpholine (B109124) moiety exhibiting characteristic signals. researchgate.net The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule. researchgate.net

For a definitive stereochemical assignment (i.e., determining the cis or trans relationship between the amino and morpholinyl substituents), advanced two-dimensional NMR techniques are indispensable. These include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, allowing for the tracing of the connectivity of the cyclohexane and morpholine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over two to three bonds) between protons and carbons, which is critical for establishing the connectivity between the cyclohexane ring and the morpholine substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most powerful tool for stereochemical assignment. It detects through-space interactions between protons that are in close proximity. For instance, in a cis isomer, a NOE would be expected between the axial proton on C1 and the axial proton on C2. Conversely, in a trans isomer, different NOE patterns would emerge depending on the specific chair conformation.

By analyzing the coupling constants (³J values) between adjacent protons on the cyclohexane ring, the relative orientation (axial or equatorial) of the substituents can be inferred, which in turn helps to determine the preferred chair conformation.

Table 1: Expected NMR Data for the Characterization of this compound

| NMR Technique | Information Gained |

| ¹H NMR | Chemical shifts, coupling constants, and integration of protons. |

| ¹³C NMR | Chemical shifts of unique carbon atoms. |

| COSY | ¹H-¹H spin-spin coupling correlations. |

| HSQC | Direct ¹H-¹³C correlations. |

| HMBC | Long-range ¹H-¹³C correlations. |

| NOESY | Through-space correlations for stereochemical assignment. |

FT-IR Spectroscopy:

The FT-IR spectrum of this compound would be expected to display a series of characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexane and morpholine rings would be observed around 2850-3000 cm⁻¹. researchgate.net The C-N stretching vibrations of the amine and morpholine groups would likely fall in the 1000-1200 cm⁻¹ range. Furthermore, the C-O-C stretching of the ether linkage within the morpholine ring would produce a strong band, typically around 1100 cm⁻¹. researchgate.net The presence and position of these bands can confirm the presence of the key functional groups within the molecule. researchgate.netnist.govresearchgate.netnist.gov

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks for the C-H and C-C bond vibrations of the cyclohexane and morpholine rings. chemicalbook.com The symmetric stretching of the C-O-C bond in the morpholine ring would also be Raman active. researchgate.net By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be achieved, aiding in the structural confirmation of the compound.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300-3500 | Weak |

| Cyclohexane/Morpholine (C-H) | Stretching | 2850-3000 | 2850-3000 |

| Morpholine (C-O-C) | Asymmetric Stretching | ~1100 (Strong) | Weak |

| Morpholine (C-O-C) | Symmetric Stretching | Weak | Strong |

| Amine/Morpholine (C-N) | Stretching | 1000-1200 | 1000-1200 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, MS would provide the exact molecular weight, and the fragmentation data would offer clues about its structural components. libretexts.orgwhitman.edu

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule would form a molecular ion peak (M⁺). The m/z (mass-to-charge ratio) of this peak would correspond to the molecular weight of the compound. Due to the presence of a nitrogen atom, this molecular ion peak would be expected at an odd integer value, following the nitrogen rule. libretexts.org

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amine is a common fragmentation pathway for amines. libretexts.org This would result in the loss of a radical and the formation of a stable iminium ion.

Cleavage of the morpholine ring: The morpholine ring can undergo fragmentation, leading to the loss of small neutral molecules like ethylene (B1197577) oxide.

Loss of the morpholine substituent: The bond connecting the morpholine ring to the cyclohexane ring could cleave, resulting in a fragment corresponding to the cyclohexylamine (B46788) cation and a neutral morpholine radical, or vice versa. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further confirming the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) could be employed to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information. nih.gov

Table 3: Potential Fragmentation Pathways for this compound in Mass Spectrometry

| Fragmentation Pathway | Description | Expected Fragment Ions |

| Molecular Ion Formation | Ionization of the molecule. | [C₁₀H₂₀N₂O]⁺ |

| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the amine. | Varies depending on cleavage site. |

| Morpholine Ring Opening | Fragmentation of the morpholine ring. | Loss of C₂H₄O. |

| Loss of Morpholine | Cleavage of the C-N bond connecting the rings. | [C₆H₁₂N]⁺ or [C₄H₈NO]⁺ |

X-ray Crystallographic Studies and Solid-State Conformations

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds would be determined with high precision.

Conformation: The solid-state conformation of the cyclohexane ring (chair, boat, or twist-boat) and the morpholine ring would be unambiguously established. The orientation of the amino and morpholinyl substituents (axial or equatorial) would also be determined.

Stereochemistry: The relative stereochemistry (cis or trans) of the substituents would be definitively confirmed.

Intermolecular interactions: The packing of the molecules in the crystal lattice would reveal the nature and geometry of intermolecular forces, such as hydrogen bonding involving the primary amine and the morpholine nitrogen or oxygen atoms.

This detailed structural information is invaluable for understanding the intrinsic properties of the molecule and how it interacts with its environment.

Conformational Dynamics of the Cyclohexane Ring System

The cyclohexane ring is not static but exists in a dynamic equilibrium between various conformations. The presence of the morpholinyl and amino substituents on the cyclohexane ring in this compound significantly influences its conformational preferences.

The most stable conformation of a cyclohexane ring is the chair conformation, which minimizes both angle strain and torsional strain. pressbooks.pub The cyclohexane ring can undergo a "ring flip," converting one chair conformation into another. In this process, axial substituents become equatorial, and equatorial substituents become axial.

For a 1,2-disubstituted cyclohexane like this compound, the relative stability of the two possible chair conformations depends on the steric interactions of the substituents. libretexts.orgopenstax.orglumenlearning.com Generally, bulky substituents prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain. libretexts.orgopenstax.org

The boat conformation is another possible conformation of the cyclohexane ring. pressbooks.pubwikipedia.org However, it is significantly less stable than the chair conformation due to torsional strain from eclipsed bonds and steric strain from "flagpole" interactions between the hydrogens at the "bow" and "stern" of the boat. pressbooks.pub The twist-boat conformation is an intermediate in energy between the chair and boat forms and is more stable than the pure boat conformation. wikipedia.org

In the case of this compound, the chair conformation will be the predominant form. The specific preference for the axial or equatorial orientation of the morpholinyl and amino groups will depend on their relative steric bulk and the potential for intramolecular hydrogen bonding, which could stabilize certain conformations. westmont.edu For the trans isomer, a diequatorial conformation is generally expected to be the most stable. libretexts.orgopenstax.org For the cis isomer, one substituent must be axial and the other equatorial, and the bulkier group will preferentially occupy the equatorial position. libretexts.orgopenstax.org Quantum mechanical calculations can be used to determine the relative energies of the different possible conformations and predict the most stable arrangement. nih.govnih.gov

Table 4: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (approximate) | Key Features |

| Chair | Lowest | Staggered bonds, minimal strain. pressbooks.pub |

| Twist-Boat | Higher than chair | Reduced torsional and flagpole strain compared to boat. wikipedia.org |

| Boat | Higher than twist-boat | Eclipsed bonds, flagpole interactions. pressbooks.pub |

| Half-Chair | Highest | Transition state for ring flip. wikipedia.org |

Stereochemical Investigations of Chiral Centers

The this compound molecule possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to stereoisomerism in the form of diastereomers (cis and trans) and enantiomers.

The cis and trans diastereomers of this compound have distinct physical and spectroscopic properties. They can be separated using standard chromatographic techniques such as column chromatography or gas chromatography, owing to their different polarities and boiling points.

Each diastereomer (cis and trans) exists as a pair of enantiomers, which are non-superimposable mirror images of each other. For the trans-isomer, the enantiomers are (1R,2R) and (1S,2S). For the cis-isomer, the enantiomers are (1R,2S) and (1S,2R).

Enantiomers have identical physical properties in an achiral environment, making their separation challenging. Chiral resolution techniques are required for their separation. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for enantiomeric separation. mdpi.com The choice of the chiral stationary phase and the mobile phase composition is critical for achieving good resolution.

| Stereoisomer | Chiral Centers | Separation Method | Principle |

| cis/trans Diastereomers | (1R,2S)/(1S,2R) vs (1R,2R)/(1S,2S) | Standard Chromatography (e.g., Silica (B1680970) Gel Column) | Differences in polarity and physical properties. |

| Enantiomers of trans-isomer | (1R,2R) and (1S,2S) | Chiral HPLC | Differential interaction with a chiral stationary phase. |

| Enantiomers of cis-isomer | (1R,2S) and (1S,2R) | Chiral HPLC | Differential interaction with a chiral stationary phase. |

This table outlines the general strategies for the separation of stereoisomers of this compound.

Determining the absolute configuration (R or S) of each chiral center is crucial for a complete stereochemical description. This can be achieved through several methods:

X-ray Crystallography: If a single crystal of an enantiomerically pure sample can be obtained, X-ray diffraction analysis can provide an unambiguous determination of the absolute stereochemistry. researchgate.net This is often considered the gold standard.

Chiral Derivatization and NMR Spectroscopy: A widely used method involves the derivatization of the amine with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or α-methoxyphenylacetic acid (MPA), to form diastereomeric amides. mdpi.com The resulting diastereomers will exhibit distinct NMR spectra, and analysis of the chemical shift differences (Δδ) of the protons near the newly formed chiral amide center can allow for the assignment of the absolute configuration of the original amine.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with quantum chemical calculations of the predicted spectra for each enantiomer, the absolute configuration can be determined.

The combination of these advanced analytical techniques provides a comprehensive understanding of the complex stereochemistry and conformational landscape of this compound.

Computational and Theoretical Investigations of 2 Morpholin 4 Yl Cyclohexan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure of a molecule, from which numerous properties such as geometry, energy, and reactivity can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is a workhorse in computational chemistry for predicting molecular properties. youtube.com DFT calculations are theoretically applied to 2-(Morpholin-4-yl)cyclohexan-1-amine to determine its most stable three-dimensional structure (optimized geometry) and to analyze its electronic properties.

Theoretical geometry optimization of this compound would be expected to show that the cyclohexane (B81311) ring adopts a stable chair conformation to minimize angular and torsional strain. pressbooks.pubdalalinstitute.com In this conformation, the two substituents—the morpholin-4-yl group and the amine group—can exist in either axial or equatorial positions. Due to steric hindrance, the bulkier morpholin-4-yl group would strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. youtube.comslideshare.net The primary amine group at the adjacent carbon would also favor the equatorial position. Thus, the most stable conformer is predicted to be the trans-1,2-diequatorial isomer.

DFT calculations would provide precise values for bond lengths, bond angles, and dihedral angles. The C-N bonds of the amine and morpholino groups and the C-O bonds within the morpholine (B109124) ring would be of particular interest for understanding the molecule's electronic distribution.

Table 1: Theoretical Geometric Parameters for the Optimized Structure of this compound (Illustrative Data) Data is hypothetical and based on typical values for similar functional groups.

| Parameter | Bond/Angle | Theoretical Value |

| Bond Lengths | ||

| C-N (amine) | 1.47 Å | |

| C-N (morpholine) | 1.46 Å | |

| C-O (morpholine) | 1.43 Å | |

| C-C (cyclohexane) | 1.54 Å | |

| Bond Angles | ||

| C-C-N (amine) | 111.5° | |

| C-C-N (morpholine) | 112.0° | |

| C-N-C (morpholine) | 110.0° | |

| Dihedral Angles | ||

| N-C1-C2-N | ~60° (gauche) |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For morpholine-containing compounds and other alicyclic amines, the lone pair electrons on the nitrogen atoms are expected to contribute significantly to the HOMO. mdpi.com

In a theoretical HOMO-LUMO analysis of this compound, the HOMO would likely be localized on the nitrogen atoms, particularly the primary amine group due to its higher basicity compared to the tertiary amine of the morpholine ring. The LUMO would likely be distributed across the antibonding σ* orbitals of the cyclohexane framework. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability. From this data, global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be calculated to further characterize its reactivity profile.

Table 2: Theoretical Quantum Chemical Reactivity Descriptors for this compound (Illustrative Data) Data is hypothetical and based on DFT calculations for analogous amine compounds.

| Parameter | Symbol | Theoretical Value (eV) |

| Energy of HOMO | E_HOMO | -6.50 |

| Energy of LUMO | E_LUMO | 1.20 |

| HOMO-LUMO Energy Gap | ΔE | 7.70 |

| Ionization Potential | I ≈ -E_HOMO | 6.50 |

| Electron Affinity | A ≈ -E_LUMO | -1.20 |

| Global Hardness | η = (I - A) / 2 | 3.85 |

| Chemical Potential | μ = -(I + A) / 2 | -2.65 |

| Global Electrophilicity | ω = μ² / (2η) | 0.92 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of the system's evolution over time. ulisboa.pt This technique is particularly useful for studying conformational dynamics and the influence of the environment, such as a solvent.

For a flexible molecule like this compound, MD simulations are ideal for exploring its conformational landscape. The primary source of flexibility is the cyclohexane ring, which can interconvert between two chair conformations in a process known as ring flipping. pressbooks.pub Other less stable conformations, such as the boat and twist-boat, exist as transition states or local minima. stackexchange.com

An MD simulation would sample these different conformations, providing a statistical distribution of their populations at a given temperature. The results would be expected to confirm that the chair conformation is overwhelmingly dominant. dalalinstitute.com Furthermore, the simulation would explore the relative stability of the axial and equatorial positions for the substituents. For a disubstituted cyclohexane, there are cis and trans isomers, each with two possible chair conformations. The simulations would quantitatively demonstrate that the diequatorial conformer is the most stable due to the minimization of steric strain. youtube.com

The surrounding environment can significantly influence the conformational preferences of a molecule. MD simulations can explicitly model solvent molecules to study these effects. researchgate.net The conformational equilibrium of substituted cyclohexanes can be affected by the polarity of the solvent. auremn.org

In a non-polar solvent, intramolecular hydrogen bonding between the amine group's hydrogen and the morpholine's oxygen atom might be possible in certain conformations, potentially stabilizing a conformer that is less favored in the gas phase. In contrast, polar protic solvents (like water or ethanol) would form intermolecular hydrogen bonds with both the amine and morpholine groups. auremn.org This strong solvation of the polar groups would likely further stabilize the diequatorial conformation, where the functional groups are more exposed and accessible to the solvent molecules. auremn.org MD simulations can quantify these solvent-solute interactions and predict the shift in conformational equilibrium as a function of solvent polarity.

Molecular Docking and Ligand-Target Interaction Modeling (Principles and Methodologies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or nucleic acid). jocpr.com It is a cornerstone of structure-based drug design, used to predict binding affinity and mode. chemrevlett.com

The process involves two main steps: sampling possible conformations of the ligand within the receptor's binding site and then scoring these conformations using a scoring function to estimate binding affinity. nih.gov For this compound, a molecular docking study would model its interaction with a hypothetical biological target.

Principles and Methodologies:

Receptor and Ligand Preparation: A three-dimensional structure of the target protein is obtained, often from experimental sources like the Protein Data Bank. The ligand structure, this compound, is built and optimized.

Defining the Binding Site: A specific region on the receptor where the ligand is expected to bind is defined.

Docking Algorithm: A search algorithm (e.g., genetic algorithm, Monte Carlo) systematically explores the ligand's rotational and translational freedom and its internal conformational flexibility within the binding site. chemrevlett.com

Scoring Function: Each generated pose is assigned a score that estimates the binding free energy. This score typically accounts for electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.

For this compound, the primary amine (-NH2) and the morpholine group are key features for interaction. The primary amine can act as a hydrogen bond donor. The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, being a tertiary amine, is a weaker hydrogen bond acceptor but contributes to the molecule's polarity. nih.gov The cyclohexane scaffold provides a non-polar, hydrophobic body that can engage in van der Waals interactions with non-polar residues in a protein's binding pocket. A docking simulation would predict the specific amino acid residues involved in these interactions, providing a hypothesis for the molecular basis of its biological activity. mdpi.comnih.gov

Binding Site Prediction Methodologies

Identifying the potential binding sites of this compound within a biological target, such as a protein or enzyme, is a critical first step in understanding its mechanism of action. Computational methodologies are instrumental in this process, offering predictive insights without the need for complex experimental structures.

Methodologies for predicting the binding site for this compound typically fall into several categories:

Geometry-based Methods: These algorithms identify cavities and pockets on the protein's surface that are sterically suitable to accommodate the ligand. Tools like fpocket and CAVER utilize probes to map the protein's topology, highlighting potential binding clefts based on size and shape. nih.gov The flexible cyclohexyl and morpholine rings of the compound would be assessed for their fit within these predicted pockets.

Energy-based Methods: These methods use a probe (e.g., a small organic molecule fragment) to scan the protein surface and calculate the interaction energy at various points. Favorable energy grids indicate potential binding hotspots where key interactions, such as hydrogen bonds and van der Waals forces, could occur with the amine or morpholine moieties of the compound.

Sequence-based and Homology-based Methods: If the target protein is unknown, but a set of active compounds with similar structures is available, their common features (pharmacophore) can be used to screen for proteins with complementary binding sites. Conversely, if the target protein is known, its sequence can be compared to other proteins with known ligand-binding sites. If a homologous protein with a co-crystallized ligand exists, its binding site can be used as a template to predict the binding site for this compound. nih.gov

Molecular Docking: This is a widely used method where the this compound molecule is computationally placed into a potential binding site on a protein. nih.govmdpi.com A scoring function then estimates the binding affinity, and the pose with the best score suggests the most likely binding mode. nih.gov This approach can simultaneously predict the binding location and the specific orientation of the compound. mdpi.com

Hydrogen Bonding and Hydrophobic Interaction Analysis

The nature and strength of non-covalent interactions between this compound and its biological target are fundamental to its binding affinity and specificity.

Hydrogen Bonding: The structure of this compound features several key sites for hydrogen bonding.

Hydrogen Bond Donors: The primary amine (-NH2) group on the cyclohexane ring is a potent hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms within the morpholine ring act as hydrogen bond acceptors.

Crystal structure analyses of related morpholine-containing compounds have confirmed their participation in hydrogen bonding networks. ed.ac.uknih.gov Computational methods, such as quantum mechanics (QM) calculations and molecular dynamics (MD) simulations, can quantify the strength and geometry of these potential hydrogen bonds, which play a crucial role in the stability of the ligand-receptor complex. helsinki.fi

Hydrophobic Interactions: The cyclohexane ring provides a significant non-polar surface area, making it capable of engaging in favorable hydrophobic interactions with non-polar amino acid residues (e.g., valine, leucine, isoleucine) in a protein's binding pocket. Research has shown that the presence of charged groups, like the protonated amine, can significantly modulate the strength of nearby hydrophobic interactions. researchgate.net MD simulations are particularly useful for analyzing how water molecules are displaced from the binding site upon the entry of the ligand, a key component of the hydrophobic effect that drives binding. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Descriptors

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are invaluable for predicting the activity of new, unsynthesized analogs of this compound, thereby prioritizing synthetic efforts. pensoft.netresearchgate.net The fundamental principle is that the structural features of a molecule, encoded as numerical values called descriptors, determine its properties and activities. scik.org

The development of a QSAR/QSPR model typically involves three main stages:

Data Set Preparation: A collection of structurally related compounds with experimentally measured activity or property values is assembled. This set is then divided into a training set (for building the model) and a test set (for validating its predictive power). pensoft.netnih.gov

Descriptor Calculation and Selection: For each molecule in the dataset, a large number of molecular descriptors are calculated. A subset of the most relevant descriptors is then selected to build a robust model.

Model Generation and Validation: A mathematical algorithm is used to correlate the selected descriptors with the observed activity. The resulting model's ability to predict the activity of compounds not used in its creation is then rigorously tested. pensoft.netnih.gov

Descriptor Calculation and Feature Selection

Descriptor Calculation: Molecular descriptors are numerical representations of a molecule's structural and physicochemical properties. researchgate.net For a molecule like this compound, thousands of descriptors can be calculated using software like DRAGON or PaDEL. mdpi.commdpi.com These are often categorized by their dimensionality.

| Descriptor Class | Examples | Description |

| 0D (Constitutional) | Molecular Weight, Atom Counts, Bond Counts | Describes the basic atomic composition of the molecule. scbdd.com |

| 1D (Topological) | Connectivity Indices (e.g., Kier & Hall), Wiener Index | Represents the atomic connectivity and branching of the molecular graph. nih.gov |

| 2D (Physicochemical) | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area (PSA) | Describes properties derived from the 2D representation, often related to pharmacokinetics. nih.gov |

| 3D (Geometrical) | van der Waals Volume, Surface Area, 3D-MoRSE Descriptors | Depends on the 3D conformation of the molecule, describing its size and shape. researchgate.net |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Derived from quantum mechanical calculations, describing electronic properties. nih.gov |

Feature Selection: Calculating a vast number of descriptors creates a high risk of finding a chance correlation and developing an overfitted model. nih.gov Therefore, feature selection techniques are employed to choose a smaller subset of descriptors that are most relevant to the biological activity being modeled. Common methods include:

Genetic Algorithms (GA): Inspired by natural evolution, this method iteratively selects and combines descriptor subsets to find an optimal solution. elsevierpure.comresearchgate.net

Stepwise Regression: Descriptors are added (forward selection) or removed (backward elimination) one at a time based on their statistical significance. elsevierpure.com

Swarm Intelligence: Algorithms like ant colony optimization simulate the behavior of social insects to find the most efficient path (i.e., the best descriptor set). elsevierpure.com

Predictive Modeling Methodologies

Once a relevant set of descriptors has been selected, a mathematical model is constructed to link them to the target activity or property. Various machine learning and statistical methods can be employed for this purpose.

| Modeling Method | Principle |

| Multiple Linear Regression (MLR) | A statistical method that models a linear relationship between a set of independent variables (descriptors) and a dependent variable (activity). nih.govresearchgate.net |

| Partial Least Squares (PLS) | A regression technique suitable for cases where the number of descriptors is large and they are correlated with each other. nih.gov |

| Support Vector Machines (SVM) | A machine learning method that can be used for both regression and classification. It finds an optimal hyperplane that separates data points or fits a regression line. scik.orgnih.gov |

| Artificial Neural Networks (ANN) | A non-linear modeling tool inspired by the structure of the human brain, capable of capturing complex relationships between descriptors and activity. nih.govfrontiersin.org |

| Ensemble Methods (e.g., Random Forest) | These methods combine the predictions of multiple individual models (e.g., decision trees) to produce a more robust and accurate final prediction. scik.org |

The predictive power and robustness of any developed model must be rigorously validated. Internal validation techniques like leave-one-out cross-validation (LOO-CV) assess the model's stability, while external validation using an independent test set confirms its ability to predict the activity of new compounds. nih.govmdpi.com A statistically sound and well-validated QSAR/QSPR model can then be confidently used to guide the design of novel derivatives of this compound with enhanced properties. semanticscholar.org

Chemical Biology and Molecular Recognition Research

Strategies for Biological Target Identification and Validation

Identifying the specific protein or proteins with which a small molecule interacts is a critical first step in elucidating its mechanism of action. For "2-(Morpholin-4-yl)cyclohexan-1-amine," several advanced strategies can be employed to identify and validate its biological targets.

Chemical proteomics utilizes chemical probes derived from a molecule of interest to isolate and identify its binding partners from complex biological mixtures like cell lysates or tissues. nih.govmdpi.com This approach offers a direct method to survey the functional state and interactions of proteins in their native environment. nih.govsemanticscholar.org

Two primary strategies in chemical proteomics are Activity-Based Protein Profiling (ABPP) and Affinity-Based Protein Profiling (AfBPP). nih.govmagtechjournal.com

Activity-Based Protein Profiling (ABPP): This technique uses probes that form a covalent bond with the active site of specific enzyme families. nih.gov To apply ABPP, "this compound" would be derivatized into an Activity-Based Probe (ABP). This involves incorporating a reactive group designed to covalently link to a target protein and a reporter tag (e.g., an alkyne or azide) for subsequent detection and enrichment via click chemistry. semanticscholar.org

Affinity-Based Protein Profiling (AfBPP): This method is suitable when the compound does not act as an enzyme inhibitor or when a covalent interaction is not desired. nih.gov For AfBPP, the parent compound is modified with a photo-activatable cross-linker (like a diazirine or benzophenone) and a reporter tag. nih.gov Upon exposure to UV light, the probe forms a covalent bond with any protein it is bound to, including non-enzymatic targets, allowing for their subsequent identification. rsc.orgrsc.org

A hypothetical workflow for identifying targets of "this compound" using a chemical proteomics probe is detailed in the table below.

| Step | Description | Rationale |

| 1. Probe Synthesis | A derivative of "this compound" is synthesized with a photo-activatable cross-linker and an alkyne tag. | The probe retains the core structure for target recognition, while the added functionalities enable covalent capture and enrichment. nih.govnih.gov |

| 2. Proteome Labeling | The probe is incubated with a cell lysate or live cells. | To allow the probe to bind to its specific protein targets within a complex biological system. nih.gov |

| 3. UV Cross-linking | The mixture is exposed to UV light to activate the cross-linker. | This forges a stable, covalent bond between the probe and its bound protein target(s). rsc.org |

| 4. Click Chemistry | An azide-functionalized reporter molecule (e.g., biotin-azide) is added. | The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction attaches a biotin (B1667282) handle to the probe-protein complex. mdpi.comsemanticscholar.org |

| 5. Affinity Purification | The biotinylated proteins are captured using streptavidin-coated beads. | This step isolates the probe-bound proteins from the rest of the proteome. |

| 6. Mass Spectrometry | The captured proteins are eluted, digested into peptides, and analyzed by LC-MS/MS. | This allows for the definitive identification of the proteins that were targeted by the probe. nih.gov |

Once potential targets are identified, biophysical methods are essential for validating the interaction and quantifying the binding parameters. nih.gov These techniques provide detailed information on the affinity, kinetics, and thermodynamics of the ligand-protein complex without the need for a functional assay. springernature.com

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures the binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor surface in real-time. nih.gov It is a powerful tool for determining the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov A single ITC experiment can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. utwente.nl This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding event. utwente.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD)-NMR and Water-LOGSY, can confirm binding and map the parts of the small molecule that are in close contact with the protein. This information is valuable for understanding the binding mode and for guiding structure-based drug design. stackexchange.comresearchgate.net

The table below summarizes how these biophysical methods could be applied to study the interaction of "this compound" with a putative protein target.

| Method | Key Parameters Measured | Significance for "this compound" |

| Surface Plasmon Resonance (SPR) | K_D (Affinity), k_on (Association Rate), k_off (Dissociation Rate) | Quantifies how strongly and how quickly the compound binds to and dissociates from its target protein. nih.govnih.gov |

| Isothermal Titration Calorimetry (ITC) | K_D (Affinity), ΔH (Enthalpy), ΔS (Entropy), n (Stoichiometry) | Provides a complete thermodynamic signature of binding, revealing the nature of the interacting forces (e.g., hydrogen bonds, hydrophobic interactions). nih.govutwente.nl |

| Nuclear Magnetic Resonance (NMR) | Binding Epitope, Conformational Changes | Identifies which specific atoms of the compound are crucial for the interaction with the protein target. springernature.com |

Design Principles for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve the systematic modification of a molecule's chemical structure to understand how each component contributes to its biological activity. This process is crucial for optimizing a lead compound into a potent and selective therapeutic agent.

The cyclohexyl ring in "this compound" serves as a three-dimensional scaffold that positions the key pharmacophoric elements—the morpholine (B109124) and amine groups—in a specific spatial orientation. Modifications to this ring can probe the size, shape, and chemical nature of the target's binding pocket. nih.gov In a study of related K_Ca2 channel modulators, replacing the cyclohexane (B81311) ring with other cyclic structures significantly altered potency, demonstrating the importance of this moiety. chapman.edu

Key strategies for modifying the cyclohexyl ring include:

Stereochemistry: The relative orientation of the morpholine and amine groups (cis or trans) is critical. Separating and testing the individual stereoisomers is a primary step in any SAR campaign.

Substitution: Introducing small substituents (e.g., methyl, hydroxyl, fluoro) at different positions on the ring can explore steric tolerance and potential for new hydrogen bonds or hydrophobic interactions within the binding site. mdpi.com

Ring Conformation and Size: Exploring different ring sizes (e.g., cyclopentyl, cycloheptyl) or introducing conformational constraints, such as unsaturation to form a cyclohexene (B86901) ring, can assess the importance of the scaffold's specific conformation. nih.govnist.gov

The following table outlines potential modifications to the cyclohexyl ring and their rationale.

| Modification | Rationale | Potential Impact |

| Vary Stereochemistry | Determine the optimal 3D arrangement of substituents for binding. | A single stereoisomer is often significantly more active. |

| Add Hydroxyl Group | Probe for nearby hydrogen bond donors or acceptors in the protein. | May increase potency and improve solubility. |

| Add Methyl Group | Explore hydrophobic pockets and steric limits of the binding site. | May increase potency through favorable van der Waals interactions or decrease it due to steric clash. |

| Replace with Phenyl Group | Introduce potential for pi-stacking or other aromatic interactions. chapman.edu | Could significantly alter binding mode and potency. |

SAR studies on the morpholine moiety in "this compound" would aim to validate its role and explore alternatives. Research on related 2-morpholinobenzoic acid inhibitors confirmed that the morpholine ring was a critical part of the optimal pharmacophore. nih.govrsc.org

The table below details possible explorations of the morpholine ring.

| Modification | Rationale | Potential Impact |

| Replace with Thiomorpholine | Assess the importance of the oxygen as a hydrogen bond acceptor. | A decrease in activity would suggest a key H-bond interaction. |

| Replace with Piperidine | Remove the heteroatom at position 1 to evaluate its contribution to binding and solubility. | Can significantly alter physicochemical properties and potency. nih.gov |

| Replace with Piperazine | Introduce a second basic nitrogen to probe for additional interactions or alter pKa. | May form new salt bridges or hydrogen bonds; will significantly change pKa and solubility. |

| Add Substituents | Introduce substituents on the morpholine ring (e.g., at the 2 or 3 positions). | Can fine-tune conformation and explore additional binding space. e3s-conferences.org |

The primary amine at the 1-position of the cyclohexyl ring is a pivotal functional group for molecular recognition. At physiological pH, this group is expected to be protonated (R-NH₃⁺), allowing it to act as a potent hydrogen bond donor and, crucially, to form strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate (B1630785) on a target protein. researchgate.net

The importance of this group can be probed through several modifications:

Alkylation: Converting the primary amine to a secondary (R-NHR') or tertiary (R-NR'R'') amine would systematically reduce the number of hydrogen bond donors and introduce steric bulk.

Acylation: Converting the amine to an amide (R-NHC(O)R') removes its basicity and changes its hydrogen bonding properties from a strong donor to a weaker donor/acceptor.

Relocation: Moving the amine to a different position on the cyclohexyl ring would test the spatial requirements for the key ionic or hydrogen bonding interaction.

These modifications are fundamental to confirming the amine's role as a primary anchor point for the molecule within its binding site. The synthesis of related compounds often involves the strategic placement and protection of amine groups to build the final active molecule. researchgate.net

Investigation of Molecular Mechanisms of Interaction

The morpholine moiety is a prevalent feature in medicinal chemistry, valued for its ability to influence the pharmacokinetic profile of a molecule and to participate in crucial interactions with biological targets. researchgate.nete3s-conferences.orgresearchgate.netresearchgate.net The nitrogen and oxygen atoms within the morpholine ring of compounds like this compound are key to its molecular interactions. The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many biological macromolecules, including enzymes and receptors. researchgate.net The nitrogen atom, being a weak base, can also be involved in various non-covalent interactions.

In the context of related morpholine derivatives, research has provided insights into their binding mechanisms. For instance, certain 2-hydroxy (alkoxy)-2-aryl-4-alkyl-morpholines have demonstrated activities such as sympathomimetic and analgesic effects, suggesting interactions with adrenergic and opioid receptors, respectively. nih.gov Furthermore, some 2-biphenyl derivatives of morpholine have shown antioxidant and anti-inflammatory properties, which could be attributed to their ability to modulate drug-metabolizing enzymes. nih.gov

In the realm of cancer research, 4-morpholino-2-phenylquinazolines have been identified as potent inhibitors of PI3 kinase p110alpha. nih.gov Molecular modeling and structure-activity relationship (SAR) studies of these compounds indicate that the morpholine group plays a significant role in binding to the kinase domain. Specifically, the thieno[3,2-d]pyrimidine (B1254671) derivative, 15e , demonstrated high selectivity and an IC₅₀ value of 2.0 nM against p110alpha, highlighting the importance of the morpholine scaffold in achieving potent and selective inhibition. nih.gov

Similarly, studies on 2-morpholino-4-anilinoquinoline derivatives as potential antitumor agents against the HepG2 cell line have shown that these compounds can induce cell cycle arrest at the G0/G1 phase. nih.gov This suggests an interaction with cellular components that regulate cell proliferation. The specific molecular targets and the precise binding interactions of this compound itself are not extensively detailed in the available literature; however, the established roles of the morpholine moiety in related molecules provide a strong basis for its likely mechanisms of interaction.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. These approaches involve modifying the core structure (scaffold) of a known active compound while retaining its key pharmacophoric features. The morpholine ring itself is often considered a bioisostere for other cyclic or acyclic structures in drug design.

The core structure of this compound, which consists of a cyclohexane ring linked to a morpholine moiety, is amenable to various modifications through scaffold hopping and bioisosteric replacement. Research on related compounds illustrates how alterations to the core can lead to new derivatives with distinct biological profiles.

For example, in the development of PI3 kinase inhibitors, the quinazoline (B50416) core of 4-morpholino-2-phenylquinazolines was replaced with a thieno[3,2-d]pyrimidine core, leading to compounds with enhanced inhibitory activity. nih.gov Another example can be seen in the synthesis of antitumor agents, where the quinoline (B57606) scaffold in 2-morpholino-4-anilinoquinoline derivatives was functionalized at the 4-anilino position to explore new chemical space and improve anticancer efficacy. nih.govrsc.org

The following table summarizes the design of analogs with altered core structures based on research of related morpholine-containing compounds.

| Original Scaffold | Modified Scaffold/Analog | Rationale for Modification | Reference |

| Quinazoline | Thieno[3,2-d]pyrimidine | To improve inhibitory activity against PI3 kinase p110alpha. | nih.gov |

| Quinoline | 4-Anilino-substituted quinolines | To explore structure-activity relationships and enhance antitumor activity. | nih.gov |

| Cyclopentenone | 2-Amino-4-thio-cyclopent-2-enones | To investigate the importance of the substituent at position 2 and enhance anticancer activity. | ucl.ac.uk |

| Morpholine | Benzothiazole- and 1,3,4-Oxadiazole-substituted morpholines | To synthesize new derivatives with potential antimicrobial activity. | jocpr.com |

In the case of the PI3 kinase inhibitors, the switch from a quinazoline to a thieno[3,2-d]pyrimidine scaffold in compound 15e resulted in a significant increase in potency, with an IC₅₀ of 2.0 nM, and high selectivity for the p110alpha isoform over other PI3K isoforms. nih.gov This demonstrates that even a subtle change in the core heterocycle can drastically alter the molecular recognition by the target enzyme.

For the 2-morpholino-4-anilinoquinoline derivatives, substitutions on the C4 aniline (B41778) moiety led to varying cytotoxic activities against the HepG2 cancer cell line. nih.gov Compounds with specific substitutions showed higher potency, with IC₅₀ values in the low micromolar range, indicating that these modifications directly influence the interaction with the biological target responsible for the observed anticancer effects. nih.gov

The table below presents the impact of these structural modifications on the molecular recognition profiles of the analogs.

| Compound/Analog | Modification | Impact on Molecular Recognition/Biological Activity | IC₅₀/Activity Data | Reference |

| Thieno[3,2-d]pyrimidine derivative 15e | Quinazoline to thieno[3,2-d]pyrimidine scaffold hop | Strongest inhibitory activity against p110alpha and good selectivity over other PI3K isoforms. | 2.0 nM (p110alpha) | nih.gov |

| 2-Morpholino-4-anilinoquinoline 3c | Substitution on C4 aniline moiety | High cytotoxic activity against HepG2 cells. | 11.42 µM | nih.gov |

| 2-Morpholino-4-anilinoquinoline 3d | Substitution on C4 aniline moiety | Highest cytotoxic activity among the series against HepG2 cells. | 8.50 µM | nih.gov |

| 2-Morpholino-4-anilinoquinoline 3e | Substitution on C4 aniline moiety | High cytotoxic activity with greater selectivity against cancer cells. | 12.76 µM | nih.gov |

These examples underscore the power of scaffold hopping and bioisosteric replacement in fine-tuning the molecular recognition properties of a lead compound. While specific data for analogs of this compound is not extensively documented, the principles derived from related morpholine-containing structures provide a clear framework for the potential impact of such modifications.

Derivatization Strategies and Analogue Synthesis of 2 Morpholin 4 Yl Cyclohexan 1 Amine

The scaffold of 2-(morpholin-4-yl)cyclohexan-1-amine presents multiple sites for chemical modification, making it a valuable starting point for the synthesis of diverse analogues. Derivatization strategies typically focus on functionalizing the amine groups, modifying the morpholine (B109124) and cyclohexane (B81311) rings, and employing combinatorial approaches to generate extensive chemical libraries. These efforts aim to explore the structure-activity relationships of resulting compounds for various applications.

Advanced Methodologies and Research Tools

Chemoinformatics and Computational Chemistry in Compound Design and Analysis

Chemoinformatics and computational chemistry serve as foundational tools in modern drug discovery, offering powerful methods to design, analyze, and predict the properties of chemical compounds, thereby guiding synthetic efforts and biological evaluation. nih.govnih.gov The morpholine (B109124) ring, a key feature of 2-(Morpholin-4-yl)cyclohexan-1-amine, is recognized for its favorable physicochemical properties, making it a frequent subject of such computational studies. researchgate.netebi.ac.uknih.gov

Virtual library design is a computational strategy used to create large, diverse collections of theoretical molecules that can be screened in silico for desired properties. This process typically starts with a core scaffold, such as the 2-(morpholin-4-yl)cyclohexane framework, which can be systematically decorated with a variety of chemical substituents. By defining a set of viable reactions and available building blocks, vast virtual libraries can be enumerated. chemrxiv.org For instance, a library based on this compound could be generated by virtually modifying the amine group with different acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), or by introducing substituents on the cyclohexane (B81311) ring. This approach allows for the rapid exploration of a vast chemical space without the immediate need for resource-intensive synthesis. chemrxiv.org The design of these libraries can be guided by principles of drug-likeness and lead-likeness to focus the enumerated compounds in a region of chemical space with a higher probability of biological activity.

A hypothetical virtual library design for analogs of this compound could involve the following parameters:

| Parameter | Description | Example Building Blocks/Reagents |

| Core Scaffold | This compound | C10H20N2O |

| Reaction Type 1 | N-Acylation of the primary amine | Acetyl chloride, Benzoyl chloride, various substituted acid chlorides |

| Reaction Type 2 | N-Sulfonylation of the primary amine | Methanesulfonyl chloride, p-Toluenesulfonyl chloride |

| Reaction Type 3 | Reductive amination of the primary amine | Various aldehydes and ketones |

| Reaction Type 4 | Substitution on the cyclohexane ring | Introduction of methyl, hydroxyl, or other small functional groups |

This systematic enumeration can generate millions of virtual compounds, which can then be subjected to further computational analysis.

Once a virtual library is generated, chemoinformatics tools are employed to explore its chemical space and analyze its diversity. nih.govresearchgate.net Chemical space can be visualized as a multi-dimensional landscape where each point represents a unique compound. By mapping the designed library onto this space, researchers can assess its novelty and diversity compared to existing compound collections or known bioactive molecules.

Diversity analysis ensures that the virtual library covers a wide range of physicochemical properties, such as molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and molecular shape. This is crucial for increasing the chances of identifying compounds with novel biological activities. Techniques like principal component analysis (PCA) and t-distributed stochastic neighbor embedding (t-SNE) are often used to visualize the chemical space occupied by the library. For a library derived from this compound, diversity could be introduced by varying the size, polarity, and flexibility of the substituents. The morpholine scaffold itself is considered a "privileged structure" in medicinal chemistry, in part because it provides a good balance of hydrophilic and lipophilic character, which can be finely tuned through substitution. researchgate.netebi.ac.uknih.govresearchgate.netnih.gov

High-Throughput Screening (HTS) Methodologies for Novel Compound Identification (Principles and Design)